tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15812774
InChI: InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C17H30N2O6
Molecular Weight: 358.4 g/mol

tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate

CAS No.:

Cat. No.: VC15812774

Molecular Formula: C17H30N2O6

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate -

Specification

Molecular Formula C17H30N2O6
Molecular Weight 358.4 g/mol
IUPAC Name tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate;oxalic acid
Standard InChI InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)10-12-4-5-12;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key GUKCGYYDLZFLPN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(CC2CC2)CN.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Molecular Properties

tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate oxalate features a piperidine ring substituted at the 4-position with both aminomethyl and cyclopropylmethyl groups. The nitrogen atom of the piperidine is protected by a tert-butyloxycarbonyl (Boc) group, while the oxalate ion serves as a counterbalance to the protonated amine.

Key Structural Attributes:

  • Molecular Formula: C₁₇H₃₀N₂O₆.

  • Molecular Weight: 358.4 g/mol.

  • Stereochemistry: The cyclopropane ring introduces steric constraints, potentially influencing the molecule’s conformational flexibility and binding interactions in biological systems.

  • Hydrogen Bonding: The oxalate counterion participates in intermolecular hydrogen bonding, as observed in analogous piperidine-oxalate salts .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS NumberVC15812774
Molecular FormulaC₁₇H₃₀N₂O₆
Molecular Weight358.4 g/mol
AppearanceSolid (typically crystalline)

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, leveraging strategies common to piperidine derivatives. A representative pathway, inferred from analogous syntheses, includes:

Step 1: Formation of the Piperidine Core

Starting materials such as cyclopropylmethylamine and a piperidine precursor undergo alkylation or reductive amination to introduce the cyclopropylmethyl and aminomethyl groups. For example, the coupling of resorcinol with azacycloalkanones in polar solvents (e.g., methanol or tert-butanol) under basic conditions has been reported for related compounds .

Step 2: Boc Protection

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, yielding the tert-butyl carbamate intermediate. This step ensures selectivity in subsequent reactions .

Step 3: Oxalate Salt Formation

Protonation of the amine with oxalic acid in a polar solvent (e.g., ethanol or water) generates the oxalate salt. Hydrogenation or acid-catalyzed deprotection may precede this step, as seen in similar syntheses .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurposeSource
1Cyclopropylmethylamine, Pd/C, H₂ (3–7 bar)Alkylation/Reductive Amination
2Boc₂O, NaOH, tert-butanolN-Protection
3Oxalic acid, ethanol, 50°CSalt Formation

Physicochemical Characterization

Crystallographic Analysis

In analogous oxalate salts, the piperidine ring adopts a chair conformation, with intramolecular hydrogen bonds stabilizing the structure. The oxalate ion forms dimers via O–H···O interactions, as observed in X-ray diffraction studies .

Applications in Medicinal Chemistry

This compound’s structural complexity positions it as a versatile intermediate in drug discovery:

  • Antimicrobial Agents: Piperidine derivatives are explored for their activity against bacterial DNA gyrase and topoisomerase IV .

  • Central Nervous System (CNS) Drugs: The cyclopropane moiety may enhance blood-brain barrier permeability, making it relevant for neurotherapeutic candidates.

  • Prodrug Development: The Boc group facilitates controlled release of active amines in vivo, a strategy employed in antiviral and anticancer prodrugs .

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